2-(((4-Hydroxyphenyl)imino)methyl)quinolin-8-ol
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Overview
Description
2-(((4-Hydroxyphenyl)imino)methyl)quinolin-8-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Hydroxyphenyl)imino)methyl)quinolin-8-ol typically involves the condensation of 4-hydroxybenzaldehyde with 8-hydroxyquinoline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Hydroxyphenyl)imino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
2-(((4-Hydroxyphenyl)imino)methyl)quinolin-8-ol has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infections and other diseases.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(((4-Hydroxyphenyl)imino)methyl)quinolin-8-ol involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of microbial growth and the induction of cell death in certain cancer cells . The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Widely used in the synthesis of various quinoline derivatives.
Uniqueness
2-(((4-Hydroxyphenyl)imino)methyl)quinolin-8-ol is unique due to its dual hydroxyl and imine functionalities, which allow it to participate in a wide range of chemical reactions. This structural feature also contributes to its diverse biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
5603-23-6 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)iminomethyl]quinolin-8-ol |
InChI |
InChI=1S/C16H12N2O2/c19-14-8-6-12(7-9-14)17-10-13-5-4-11-2-1-3-15(20)16(11)18-13/h1-10,19-20H |
InChI Key |
LQCZGBCVKMVGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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